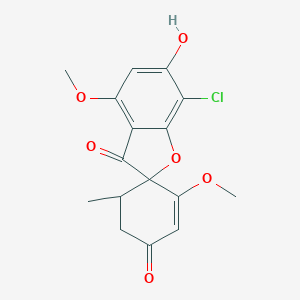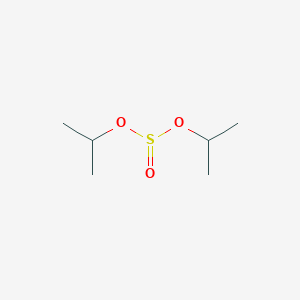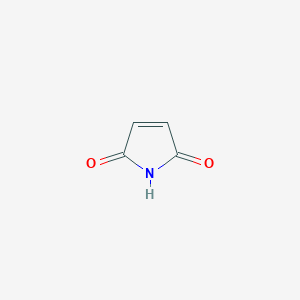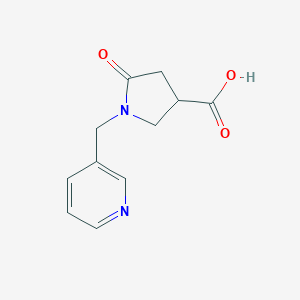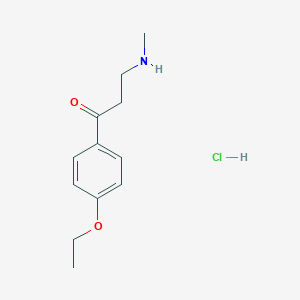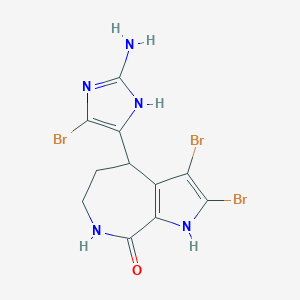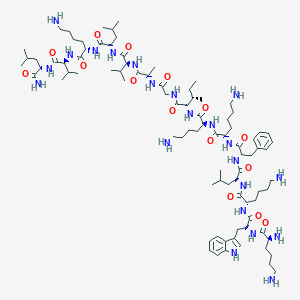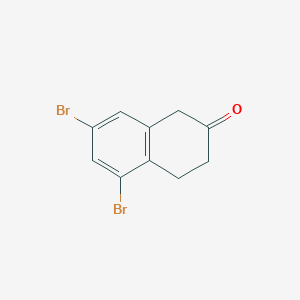![molecular formula C17H20FN3O3 B117764 1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 149091-97-4](/img/structure/B117764.png)
1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Übersicht
Beschreibung
“1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C17H20FN3O3 . It has an average mass of 333.357 Da and a monoisotopic mass of 333.148865 Da . This compound is also known as M1-ENROFLOXACIN .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid” include its molecular formula (C17H20FN3O3), average mass (333.357 Da), and monoisotopic mass (333.148865 Da) .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activities
A range of novel fluoroquinolones, including derivatives of 1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid, have been synthesized and evaluated for antimycobacterial activities. These compounds have shown significant in vitro and in vivo effectiveness against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains, and Mycobacterium smegmatis. They also demonstrate the ability to inhibit the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication, in these mycobacteria (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Synthesis and Chemical Transformations
The compound has been used in various chemical syntheses and transformations. For example, it has been involved in one-step furan ring formation processes, leading to the creation of furo[3,2-h]quinolones. These synthetic processes highlight the compound's versatility in organic chemistry and its potential in creating novel chemical structures with potential biological activities (Fujita, Egawa, Chiba, & Matsumoto, 1997).
Antibacterial Activity
Several studies have investigated the antibacterial activity of compounds derived from 1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid. These compounds have shown moderate activity against a range of bacterial species, suggesting their potential use in developing new antibacterial agents (Abu-Sheaib et al., 2008).
Photochemistry and Stability
The photochemical properties of this compound have been studied in detail. Research indicates that upon irradiation in water, the compound undergoes low-efficiency substitution and other chemical changes. These studies are crucial for understanding the stability and behavior of the compound under various conditions, which is important for its potential applications in pharmaceuticals and other fields (Mella, Fasani, & Albini, 2001).
Further Chemical Modifications
Additional studies have focused on synthesizing newer derivatives of this compound to explore their antimycobacterial and antibacterial properties. These studies contribute to the understanding of structure-activity relationships, which are vital in drug design and development (Senthilkumar et al., 2008).
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-19-5-6-20-14-8-15-11(7-13(14)18)16(22)12(17(23)24)9-21(15)10-3-4-10/h7-10,19-20H,2-6H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOLFZHJHTUXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



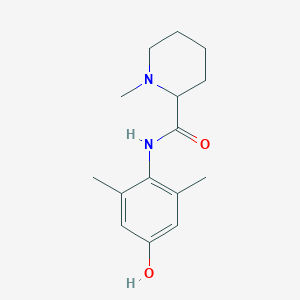
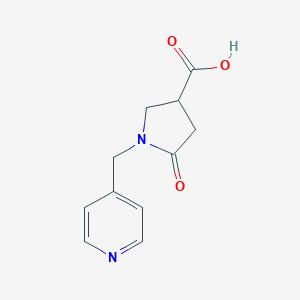
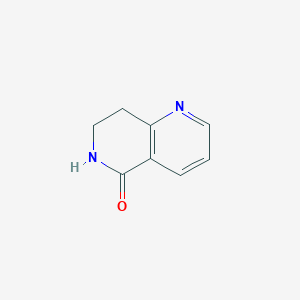
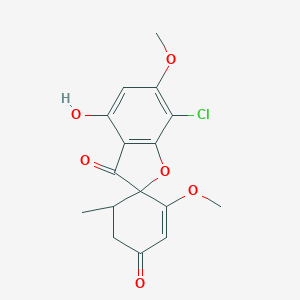
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
